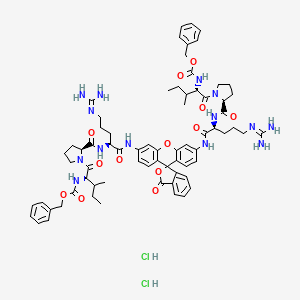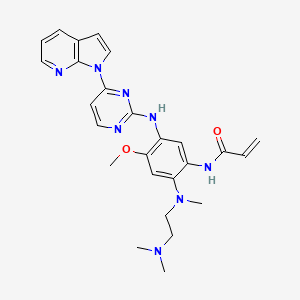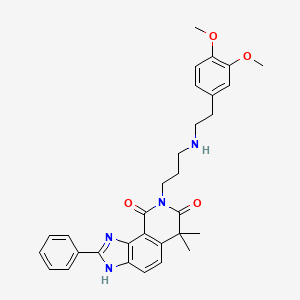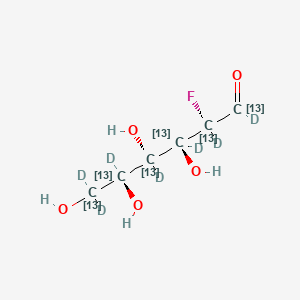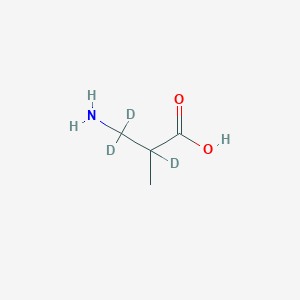
PhosTAC3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PhosTAC3 is a phosphorylation targeting chimera molecule, composed of a linker with three polyethylene glycol groups. This compound is known for its ability to induce dephosphorylation of specific proteins, such as programmed cell death protein 4 and forkhead box O3a . This compound is primarily used in scientific research to study protein phosphorylation and dephosphorylation processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: PhosTAC3 is synthesized through a series of chemical reactions involving the coupling of a linker molecule with three polyethylene glycol groups. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to produce this compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions: PhosTAC3 primarily undergoes phosphorylation and dephosphorylation reactions. These reactions involve the addition or removal of phosphate groups from proteins, which can alter their activity and function .
Common Reagents and Conditions:
Phosphorylation: Typically involves the use of adenosine triphosphate as a phosphate donor and kinase enzymes to catalyze the reaction.
Dephosphorylation: Involves the use of phosphatase enzymes to remove phosphate groups from proteins.
Major Products Formed: The major products of these reactions are the phosphorylated or dephosphorylated forms of the target proteins, which can have different biological activities and functions .
Aplicaciones Científicas De Investigación
PhosTAC3 has a wide range of applications in scientific research, including:
Chemistry: Used to study the mechanisms of phosphorylation and dephosphorylation reactions.
Biology: Employed in research on cellular signaling pathways and protein function.
Industry: Utilized in the development of new drugs and therapeutic agents targeting phosphorylation pathways.
Mecanismo De Acción
PhosTAC3 exerts its effects by targeting specific proteins for dephosphorylation. It recruits serine/threonine phosphatases to the phosphorylated substrates, facilitating the removal of phosphate groups. This process can modulate the activity of the target proteins and influence various cellular pathways .
Comparación Con Compuestos Similares
- PhosTAC1
- PhosTAC2
- Kinase inhibitors such as imatinib and dasatinib
PhosTAC3’s specificity and targeted action make it a valuable tool in scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C50H71ClN2O13 |
|---|---|
Peso molecular |
943.6 g/mol |
Nombre IUPAC |
[(1R)-1-[3-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C50H71ClN2O13/c1-7-40(38-33-45(59-4)48(61-6)46(34-38)60-5)49(55)53-24-12-10-17-41(53)50(56)66-42(20-18-36-19-21-43(57-2)44(31-36)58-3)37-15-14-16-39(32-37)65-35-47(54)52-23-26-63-28-30-64-29-27-62-25-13-9-8-11-22-51/h14-16,19,21,31-34,40-42H,7-13,17-18,20,22-30,35H2,1-6H3,(H,52,54)/t40-,41-,42+/m0/s1 |
Clave InChI |
URAXYIMEKGUPKY-WTQYMLSTSA-N |
SMILES isomérico |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
SMILES canónico |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
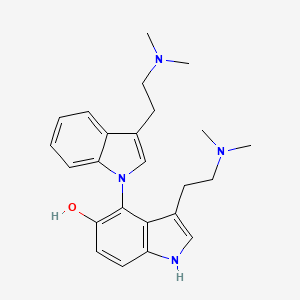
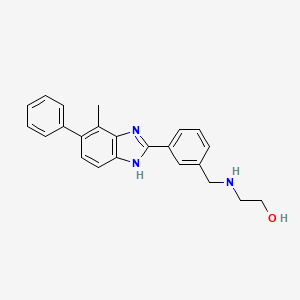
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
